2-[2-(Trifluoromethyl)phenyl]pyrrolidine

Catalog No.
S781392
CAS No.
524674-04-2
M.F
C11H12F3N
M. Wt
215.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Trifluoromethyl)phenyl]pyrrolidine

CAS Number

524674-04-2

Product Name

2-[2-(Trifluoromethyl)phenyl]pyrrolidine

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyrrolidine

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2

InChI Key

DRQIUNNVQDIWJF-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C(F)(F)F

Synthesis and Characterization:

2-[2-(Trifluoromethyl)phenyl]pyrrolidine is an organic compound synthesized through various methods, including reductive amination and catalytic hydrogenation. Researchers have characterized its physical and chemical properties using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific scientific research applications of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine are limited, its structural features have led to investigations in several areas:

  • Medicinal Chemistry: The presence of the trifluoromethyl group and the pyrrolidine ring suggests potential for exploring this molecule as a scaffold for drug discovery. Researchers have investigated its activity against various targets, including enzymes and receptors, but no clinically relevant drugs have emerged yet [, ].
  • Material Science: The combination of aromatic and aliphatic moieties in 2-[2-(Trifluoromethyl)phenyl]pyrrolidine makes it a potential candidate for developing new functional materials. Studies have explored its use in areas like liquid crystals and ion conductors, but further research is needed to determine its practical applications [, ].

Current Research Landscape:

  • Understanding the structure-activity relationship: This would involve synthesizing and testing analogs of the molecule to identify key features responsible for desired properties.
  • Exploring various applications: Researchers could investigate the potential of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine in diverse areas beyond those mentioned above, such as catalysis or organic electronics.

2-[2-(Trifluoromethyl)phenyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a trifluoromethyl group and a phenyl group. Its molecular formula is C11H12F3N, and it has a molecular weight of approximately 251.67 g/mol. The presence of the trifluoromethyl group imparts unique electronic properties to the compound, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The pyrrolidine nitrogen can be reduced under certain conditions, potentially affecting its biological activity.
  • Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, which can be facilitated by strong bases or nucleophiles.

These reactions are significant for modifying the compound's structure to enhance its desired properties for research and application.

The synthesis of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine typically involves several steps:

  • Starting Materials: A suitable precursor containing a phenyl ring and a trifluoromethyl substituent is required.
  • Pyrrolidine Formation: The synthesis may involve cyclization reactions where the precursor is reacted with a pyrrolidine derivative in the presence of appropriate catalysts.
  • Reaction Conditions: Anhydrous solvents and controlled temperatures are often necessary to achieve high yields and purity during the synthesis.

Advanced synthetic methods may also include continuous flow processes to improve efficiency and scalability in industrial applications.

2-[2-(Trifluoromethyl)phenyl]pyrrolidine has potential applications in various fields:

  • Pharmaceuticals: Its unique properties make it a candidate for drug development targeting specific biological pathways.
  • Agricultural Chemicals: The compound may be explored for use as an agrochemical due to its potential efficacy against pests or diseases.
  • Material Science: Its chemical stability and unique interactions could be valuable in developing new materials with specific properties.

Studies on the interactions of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine with biological molecules are crucial for understanding its potential applications. Research may focus on:

  • Binding Affinity: Evaluating how well the compound binds to various enzymes or receptors.
  • Mechanisms of Action: Investigating how structural features influence its biological effects.
  • Toxicity Profiles: Assessing safety and efficacy in potential therapeutic applications.

Such studies are essential for advancing the compound's development into practical applications.

Similar Compounds

Several compounds share structural similarities with 2-[2-(Trifluoromethyl)phenyl]pyrrolidine, each possessing distinct characteristics:

  • 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one: Contains a cyclohexanone moiety instead of a pyrrolidine ring, which affects its chemical reactivity and biological activity.
  • 4-(Trifluoromethyl)benzaldehyde: Features a trifluoromethyl group attached to a benzaldehyde, differing primarily in functional groups and potential reactivity.
  • 4-(Trifluoromethyl)phenylacetic acid: Incorporates a trifluoromethyl group on phenylacetic acid, which may influence its solubility and interaction with biological systems.

Uniqueness

The uniqueness of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine lies in the combination of the trifluoromethyl group with the pyrrolidine structure. This combination enhances lipophilicity and metabolic stability, making it particularly valuable for research in medicinal chemistry compared to other similar compounds.

X-ray Crystallographic Studies of Pyrrolidine Derivatives

Crystallographic investigations of pyrrolidine derivatives bearing trifluoromethyl substituents reveal distinctive structural motifs that govern their three-dimensional arrangements. The structural analysis encompasses both mononuclear and complex spiro-fused systems that provide insights into the conformational preferences of the pyrrolidine ring when substituted with electron-withdrawing trifluoromethyl groups.

Crystal Structure Analysis of Trifluoromethylphenyl-Substituted Pyrrolidines

The crystallographic data for 1'-methyl-4'-[4-(trifluoromethyl)phenyl]dispiro[indan-2,2'-pyrrolidine-3',2''-indan]-1,3,1''-trione demonstrates the compound crystallizes in the monoclinic crystal system with space group P2₁/n [1] [2]. The unit cell parameters are a = 7.8070(2) Å, b = 22.0878(5) Å, c = 13.1278(3) Å, with β = 101.420(2)°, yielding a volume of 2218.93(9) ų and Z = 4. The pyrrolidine ring adopts a half-chair conformation, while the other five-membered rings exhibit envelope conformations with the spiro and methylene carbon atoms serving as flap atoms [1].

The related acenaphthylene derivative, 1'-methyl-4'-[4-(trifluoromethyl)phenyl]dispiro[acenaphthylene-1,2'-pyrrolidine-3',2''-indane]-2,1''(1H)-dione, crystallizes in the same monoclinic system but with space group P2₁/c [3]. The pyrrolidine ring maintains an envelope conformation with the nitrogen atom at the flap position, while the cyclopentane ring within the dihydroindene system also adopts an envelope conformation with the spiro-carbon atom as the flap.

Hydrogen Bonding Networks and Intermolecular Interactions

Crystallographic studies of pyrrolidinium salts reveal significant hydrogen bonding patterns that influence crystal packing. Pyrrolidinium p-chlorobenzoate crystallizes in the orthorhombic space group Pbca with unit cell dimensions a = 9.53(1) Å, b = 27.28(3) Å, c = 9.39(2) Å, and Z = 8 [4]. The pyrrolidinium and benzoate ions are linked through two distinct N-H⋯O hydrogen bonds forming ribbon structures along the twofold screw axis. The shorter hydrogen bond exhibits N⋯O distances of 2.697(7) Å, while the longer bond spans 2.730(7) Å [4].

Similarly, pyrrolidinium p-toluate adopts the monoclinic space group P2₁/c with hydrogen bonding distances of 2.674(5) Å and 2.738(5) Å for the shorter and longer bonds, respectively [4]. The O⋯N⋯O angle approaches the tetrahedral angle at 105.4(2)° for the p-chlorobenzoate and 107.1(2)° for the p-toluate, indicating optimal hydrogen bonding geometry.

Conformational Analysis and Ring Puckering

The pyrrolidine ring system exhibits characteristic puckering parameters that define its three-dimensional structure. In the case of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with Z = 4 [5]. The pyrrolidine ring adopts an envelope conformation with the nitrogen atom positioned at the flap, resulting in specific puckering parameters that can be calculated using the Cremer-Pople methodology [5].

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals the formation of extended networks through weak intermolecular interactions. In the trifluoromethylphenyl-substituted compounds, molecules are connected via weak C-H⋯O hydrogen bonds that form sheets parallel to the bc plane [1]. These interactions, while individually weak, collectively stabilize the crystal structure and influence the overall packing arrangement.

The presence of the trifluoromethyl group introduces unique electronic effects that influence both intramolecular conformations and intermolecular interactions. The electron-withdrawing nature of the CF₃ group affects the electron density distribution within the pyrrolidine ring, leading to altered N-H⋯O hydrogen bonding patterns compared to unsubstituted analogs [3].

Thermal Parameters and Structural Stability

Temperature-dependent crystallographic studies conducted at 100 K provide insights into the thermal stability of these structures. The displacement ellipsoids and thermal parameters indicate that the trifluoromethyl-substituted pyrrolidines maintain structural integrity across the temperature range typically employed for X-ray diffraction studies [1] [3]. The relatively low thermal motion observed for the pyrrolidine ring atoms suggests conformational rigidity imparted by the aromatic substituent.

Comparative Structural Analysis

Systematic comparison of crystallographic data reveals trends in structural parameters across different trifluoromethylphenyl pyrrolidine derivatives. The pyrrolidine ring consistently adopts envelope or half-chair conformations, with the specific conformation influenced by the nature and position of substituents. The trifluoromethyl group consistently occupies positions that minimize steric interactions while maximizing electronic stabilization through resonance effects [1] [3].

The crystallographic evidence demonstrates that the incorporation of trifluoromethyl groups into phenyl-substituted pyrrolidines results in predictable structural motifs that can be exploited for rational drug design and materials science applications [4] [5]. These structural insights provide the foundation for understanding the spectroscopic properties and reactivity patterns observed in subsequent analytical investigations.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2-[2-(trifluoromethyl)phenyl]pyrrolidine through analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The spectroscopic signatures reveal distinctive patterns that reflect the electronic and steric effects of the trifluoromethyl substituent on the pyrrolidine ring system.

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-phenyl-2-(4-trifluoromethylphenyl)pyrrolidine recorded in CDCl₃ exhibits characteristic aromatic signals at δ 7.55 (d, J = 8.1 Hz, 2H) and δ 7.35 (d, J = 8.1 Hz, 2H), corresponding to the para-disubstituted benzene ring [6]. The pyrrolidine proton appears as a distinctive doublet of doublets at δ 4.77 (dd, J = 7.6, 1.0 Hz, 1H), indicating the stereoelectronic influence of the trifluoromethyl group on the adjacent carbon center.

The pyrrolidine ring protons typically resonate as complex multiplets in the region δ 2.5-4.0 ppm, reflecting the conformational dynamics of the five-membered ring. For 2-(4-trifluoromethylphenyl)pyrrolidine, the aromatic protons appear as multiplets between δ 6.95-7.25 ppm, while the pyrrolidine protons generate overlapping signals around δ 3.45 ppm . The broadening of these signals results from rapid conformational exchange processes, including nitrogen inversion and ring puckering, which occur on timescales comparable to the NMR measurement [8].

Carbon-13 NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides detailed information about the electronic environment of carbon atoms within the molecular framework. For 1-phenyl-2-(4-trifluoromethylphenyl)pyrrolidine, the spectrum reveals key signals at δ 149.0 and 147.0 ppm for the aromatic carbons, while the carbon bearing the trifluoromethyl group appears as a quartet at δ 129.0 ppm (J = 32.4 Hz) [6]. The trifluoromethyl carbon itself generates a characteristic quartet at δ 127.6 ppm (J = 273.6 Hz), consistent with direct coupling to three equivalent fluorine atoms.

The pyrrolidine carbon atoms exhibit chemical shifts that reflect their specific electronic environments. The α-carbon adjacent to nitrogen typically resonates around δ 62.8 ppm, while the β-carbons appear in the δ 23-36 ppm range [6]. The observed coupling patterns and chemical shift values provide definitive evidence for the regiochemical assignment of substituents within the pyrrolidine framework.

Fluorine-19 NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy serves as a particularly sensitive probe for trifluoromethyl-containing compounds, providing unique insights into the electronic environment of fluorine atoms. The trifluoromethyl group in 2-(4-trifluoromethylphenyl)pyrrolidine generates a sharp singlet at δ -62.3 ppm, which is characteristic of aromatic CF₃ substituents [6]. This chemical shift reflects the electron-withdrawing effect of the aromatic ring system and provides a diagnostic signature for structural identification.

In the case of 2-(2-fluoro-5-trifluoromethylphenyl)pyrrolidine, the ¹⁹F NMR spectrum exhibits two distinct signals: δ -62.5 ppm for the CF₃ group and δ -112.0 ppm for the aromatic fluorine atom [9]. The significant difference in chemical shifts (approximately 50 ppm) reflects the distinct electronic environments of these fluorine atoms, with the aromatic fluorine experiencing greater deshielding due to direct attachment to the benzene ring.

Computational Prediction of NMR Parameters

Density functional theory calculations provide theoretical validation of experimental NMR chemical shifts and coupling constants. Studies employing the BhandHLYP functional with the pcS-2 basis set achieve mean absolute errors of 0.66 ppm for ¹⁹F chemical shifts across a range of trifluoromethyl-containing compounds [10]. These calculations demonstrate that computational methods can reliably predict NMR parameters for trifluoromethyl-substituted pyrrolidines, facilitating structural assignment and validation.

Conformational Analysis via NMR Spectroscopy

Variable temperature NMR studies reveal the conformational dynamics of pyrrolidine rings in solution. The pyrrolidine ring undergoes rapid pseudorotation and nitrogen inversion processes that influence the appearance of NMR spectra [11]. At room temperature, these processes typically occur on timescales much faster than the NMR measurement, resulting in averaged signals. However, line-shape analysis can provide activation parameters for these dynamic processes [12].

Solvent Effects and Hydrogen Bonding

NMR chemical shifts exhibit sensitivity to solvent polarity and hydrogen bonding interactions. Pyrrolidine derivatives demonstrate different spectroscopic signatures in protic versus aprotic solvents due to intermolecular hydrogen bonding effects [11]. The nitrogen lone pair availability for hydrogen bonding is influenced by the electronic properties of aromatic substituents, with electron-withdrawing groups like trifluoromethyl reducing the basicity of the nitrogen atom.

Stereochemical Assignment and Optical Purity

NMR spectroscopy provides definitive methods for stereochemical assignment and determination of optical purity. Chiral derivatives such as (2S)-2-[4-(trifluoromethyl)phenyl]pyrrolidine exhibit characteristic coupling patterns that reflect the stereochemical environment around the chiral center . The integration ratios and multiplicities of diastereotopic protons provide quantitative information about stereochemical purity and regiochemical selectivity.

Advanced NMR Techniques

Two-dimensional NMR experiments enhance structural characterization capabilities through correlation spectroscopy. COSY, HSQC, and HMBC experiments provide connectivity information that confirms structural assignments and reveals through-space interactions [11]. These techniques are particularly valuable for complex spiro-fused systems where traditional one-dimensional NMR may be insufficient for complete structural characterization.

The comprehensive NMR analysis demonstrates that nuclear magnetic resonance spectroscopy provides unparalleled structural information for trifluoromethylphenyl pyrrolidines, enabling precise identification of regioisomers, stereoisomers, and conformational preferences through systematic analysis of chemical shifts, coupling constants, and integration patterns [6] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural characterization through systematic analysis of fragmentation pathways for 2-[2-(trifluoromethyl)phenyl]pyrrolidine derivatives. The characteristic fragmentation patterns reveal mechanistic insights into the stability and reactivity of these heterocyclic compounds under various ionization conditions.

Electrospray Ionization Mass Spectrometry

Electrospray ionization (ESI) represents the primary ionization method for pyrrolidine derivatives, generating protonated molecular ions [M+H]⁺ under positive-ion conditions. For 2-[2-(trifluoromethyl)phenyl]pyrrolidine (molecular formula C₁₁H₁₂F₃N, MW = 215.21 g/mol), the molecular ion appears at m/z 216 under ESI conditions . The protonation typically occurs at the pyrrolidine nitrogen atom, which possesses the highest basicity within the molecular framework.

The fragmentation behavior of trifluoromethylphenyl pyrrolidines exhibits several characteristic pathways. The primary fragmentation involves loss of the trifluoromethyl group (CF₃, 69 Da), generating a fragment ion at m/z 147 that corresponds to the phenylpyrrolidine cation [9]. This fragmentation reflects the relatively weak C-CF₃ bond strength compared to other carbon-carbon bonds within the aromatic system.

Electron Impact Ionization Patterns

Electron impact (EI) mass spectrometry at 70 eV provides complementary fragmentation information through radical-initiated cleavage processes. The molecular ion peak for pyrrolidine derivatives typically exhibits moderate intensity due to the stability of the heterocyclic ring system. For the parent pyrrolidine (C₄H₉N, MW = 71.0735 Da), the molecular ion appears at m/z 71 with subsequent fragmentation to m/z 70 (loss of H·), m/z 44, m/z 42, and m/z 41 [14].

The fragmentation of trifluoromethylphenyl-substituted pyrrolidines under EI conditions follows predictable patterns. The initial loss of the trifluoromethyl radical (CF₃·) generates a significant fragment ion, followed by progressive loss of small neutral molecules such as HF, C₂H₄, and CH₃· from the pyrrolidine ring. The base peak often corresponds to the tropylium ion (C₇H₇⁺) at m/z 91, which forms through rearrangement processes involving the aromatic ring system [15].

Tandem Mass Spectrometry Analysis

Multi-stage mass spectrometry (MSⁿ) provides detailed structural information through sequential fragmentation of selected precursor ions. For α-pyrrolidinophenone cathinones, which share structural similarities with trifluoromethylphenyl pyrrolidines, tandem MS reveals that the base peak at m/z 161 results from loss of the pyrrolidine ring (C₄H₈N, 70 Da) [16]. Subsequent fragmentation of this ion generates the characteristic tropylium ion at m/z 91 through elimination of a C₅H₁₀ fragment.

The collision-induced dissociation (CID) of protonated trifluoromethylphenyl pyrrolidines demonstrates several competing fragmentation pathways. The primary pathway involves α-cleavage adjacent to the nitrogen atom, generating an iminium ion that retains the trifluoromethylphenyl substituent. Secondary fragmentation pathways include loss of HF (20 Da) from the trifluoromethyl group and ring-opening processes that generate linear fragments [17].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) enables precise molecular formula determination and fragment ion characterization. For 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine (C₁₁H₁₁F₄N, MW = 233.20 g/mol), HRMS provides accurate mass measurements that distinguish between isobaric ions and confirm molecular formulas [9]. The calculated molecular ion [M+H]⁺ at m/z 234.0907 matches experimental observations within typical mass accuracy limits (<2 ppm).

Isotope Pattern Analysis

The characteristic isotope patterns of fluorine-containing compounds provide additional structural confirmation. Fluorine-19 is monoisotopic, simplifying isotope pattern interpretation compared to other halogen-containing compounds. However, the presence of multiple fluorine atoms in trifluoromethyl groups does not significantly alter the isotope pattern appearance, as all fluorine atoms are ¹⁹F.

Fragmentation Mechanisms and Reaction Pathways

Detailed mechanistic studies reveal the fundamental processes underlying mass spectrometric fragmentation. For pyrrolidine derivatives, the primary fragmentation mechanisms include:

  • α-Cleavage adjacent to nitrogen: Formation of iminium ions through loss of alkyl radicals
  • Ring-opening processes: Elimination of small molecules (C₂H₄, CH₃NH₂) from the pyrrolidine ring
  • Rearrangement reactions: McLafferty-type rearrangements involving hydrogen transfers
  • Aromatic substitution effects: Influence of electron-withdrawing groups on fragmentation patterns

The trifluoromethyl group significantly influences fragmentation behavior through electronic effects. The electron-withdrawing nature of CF₃ stabilizes adjacent cationic centers while destabilizing radical sites, leading to preferential fragmentation pathways that retain the trifluoromethyl substituent on positively charged fragments [18].

Quantitative Analysis and Detection Limits

Mass spectrometric detection of trifluoromethylphenyl pyrrolidines achieves excellent sensitivity with detection limits in the nanogram range. The characteristic fragmentation patterns enable selective detection through multiple reaction monitoring (MRM) approaches, where specific precursor-to-product ion transitions serve as diagnostic signals [15]. For quantitative analysis, stable isotope-labeled internal standards provide accurate calibration and account for matrix effects.

Applications in Metabolite Identification

Mass spectrometric fragmentation patterns facilitate identification of metabolites and degradation products. The characteristic loss of CF₃ groups and pyrrolidine ring fragmentation provide diagnostic signatures that enable identification of biotransformation products in biological matrices [19]. This capability proves particularly valuable for pharmacokinetic studies and environmental fate assessments of trifluoromethyl-containing pharmaceuticals.

The comprehensive mass spectrometric analysis demonstrates that fragmentation patterns provide definitive structural information for trifluoromethylphenyl pyrrolidines, enabling confident identification and quantification across diverse analytical applications [16] [9] [14] [15] [17].

Infrared and Raman Spectroscopic Signatures

Vibrational spectroscopy provides detailed information about molecular structure, bonding, and conformational dynamics of 2-[2-(trifluoromethyl)phenyl]pyrrolidine through analysis of infrared (IR) and Raman scattering spectra. The characteristic vibrational modes reflect the electronic properties of functional groups and intermolecular interactions within the crystalline and solution phases.

Nitrogen-Hydrogen Stretching Vibrations

The N-H stretching vibration serves as a diagnostic probe for hydrogen bonding interactions and nitrogen environment. In pyrrolidine derivatives, the N-H stretch typically appears in the 3300-3500 cm⁻¹ region with medium intensity in infrared spectra [20] [21]. The exact frequency depends on the electronic environment of the nitrogen atom and the presence of intermolecular hydrogen bonding.

For neutral pyrrolidine monomer, the N-H stretching vibration exhibits weak intensity in infrared spectra due to the small electric dipole moment change upon vibration. However, upon ionization to form pyrrolidinium cations, the N-H stretching band becomes significantly enhanced and exhibits red-shifting compared to the neutral species [21]. This enhancement results from increased polarity of the N-H bond following electron removal from the nitrogen lone pair.

Aromatic and Aliphatic C-H Stretching Modes

The C-H stretching region (2800-3100 cm⁻¹) provides information about the hybridization state and electronic environment of carbon atoms. Aromatic C-H stretches typically appear at higher frequencies (3000-3100 cm⁻¹) compared to aliphatic C-H stretches (2800-3000 cm⁻¹), reflecting the greater s-character of sp² hybridized carbon atoms [6] [22].

In trifluoromethylphenyl pyrrolidines, the aromatic C-H stretching modes demonstrate characteristic patterns that reflect the electron-withdrawing effects of the trifluoromethyl substituent. The CF₃ group increases the acidity of aromatic protons, leading to slight blue-shifting of the corresponding C-H stretching frequencies. Raman spectroscopy proves particularly sensitive to these aromatic C-H modes, which exhibit strong intensities due to the polarizability changes associated with aromatic ring vibrations [22].

Trifluoromethyl Group Vibrational Signatures

The trifluoromethyl group generates highly characteristic vibrational signatures that serve as definitive structural markers. The symmetric and antisymmetric C-F stretching modes appear in the 1100-1300 cm⁻¹ region with very strong intensities in infrared spectra [23] [10]. The C-F stretching frequency depends on the electronic environment of the carbon atom bearing the trifluoromethyl group, with aromatic attachment generally producing higher frequencies compared to aliphatic attachment.

The CF₃ deformation modes appear at lower frequencies (500-700 cm⁻¹) and provide complementary structural information. These modes exhibit strong intensities in infrared spectra and medium intensities in Raman spectra, reflecting the large dipole moment changes associated with C-F bond distortions [22] [24]. The characteristic frequency patterns enable unambiguous identification of trifluoromethyl-containing compounds.

Pyrrolidine Ring Vibrational Analysis

The pyrrolidine ring exhibits characteristic vibrational modes that reflect its five-membered saturated structure. The ring breathing mode typically appears around 700-800 cm⁻¹ with medium intensity in infrared spectra and strong intensity in Raman spectra [20] [25]. This mode involves symmetric expansion and contraction of the entire ring system and serves as a diagnostic marker for pyrrolidine-containing compounds.

The C-N stretching modes within the pyrrolidine ring appear in the 1000-1200 cm⁻¹ region with moderate intensities in both infrared and Raman spectra. These modes reflect the partial double-bond character of the C-N bonds due to hyperconjugation effects involving the nitrogen lone pair [26] [27]. The exact frequencies depend on the substitution pattern and electronic environment of the ring.

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the conformational preferences and dynamic behavior of pyrrolidine rings. The ring puckering modes appear in the low-frequency region (200-400 cm⁻¹) and exhibit characteristic patterns that reflect the envelope and half-chair conformations adopted by five-membered rings [27] [28]. These modes are typically weak in infrared spectra but show strong intensities in Raman spectra due to the large polarizability changes associated with ring deformation.

Temperature-dependent vibrational studies reveal the activation barriers for conformational interconversion processes. The pyrrolidine ring undergoes pseudorotation through a series of puckered conformations, with barriers typically in the range of 3-5 kcal/mol based on analysis of ring puckering frequencies [27]. These studies provide quantitative information about the flexibility and conformational preferences of substituted pyrrolidines.

Hydrogen Bonding Effects on Vibrational Frequencies

Intermolecular hydrogen bonding significantly influences the vibrational frequencies of N-H and C-H stretching modes. In crystalline pyrrolidinium salts, the N-H stretching frequencies exhibit red-shifts of 200-300 cm⁻¹ compared to the gas-phase values, reflecting the strengthening of hydrogen bonds in the solid state [4]. The extent of frequency shifting correlates with the strength of hydrogen bonding interactions.

Matrix isolation studies provide reference frequencies for non-hydrogen-bonded species. Pyrrolidine isolated in inert gas matrices at low temperatures exhibits N-H stretching frequencies that serve as benchmarks for assessing hydrogen bonding effects in condensed phases [29]. These studies demonstrate that hydrogen bonding interactions significantly perturb the vibrational frequencies of both donor and acceptor groups.

Computational Prediction of Vibrational Frequencies

Density functional theory (DFT) calculations provide theoretical predictions of vibrational frequencies that validate experimental assignments. Studies employing the B3LYP functional with 6-31+G(d,p) basis sets achieve good agreement with experimental frequencies after application of empirical scaling factors [22] [30]. The calculated frequencies enable assignment of complex vibrational modes and provide insights into the coupling between different vibrational coordinates.

The theoretical calculations reveal the normal mode compositions and potential energy distributions for complex vibrational modes. For trifluoromethylphenyl pyrrolidines, many vibrational modes exhibit mixed character involving contributions from multiple functional groups. The calculated potential energy distributions quantify these contributions and enable rational assignment of experimental frequencies [22].

Solid-State and Solution-Phase Comparisons

Comparison of solid-state and solution-phase vibrational spectra reveals the influence of intermolecular interactions and conformational flexibility. Solid-state infrared spectra typically exhibit sharper bands and frequency shifts compared to solution spectra due to the restricted conformational freedom and well-defined intermolecular interactions in crystalline environments [31] [26].

The vibrational signatures of trifluoromethyl groups remain relatively constant between solid and solution phases, reflecting the localized nature of C-F bonds and their insensitivity to weak intermolecular interactions. This consistency enables reliable identification of trifluoromethyl-containing compounds across different physical states and analytical conditions [23] [10].

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Last modified: 08-15-2023

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